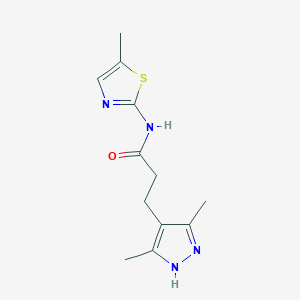
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylthiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylthiazol-2-yl)propanamide, also known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMTF belongs to the class of pyrazole derivatives, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Coordination Chemistry and Material Science
A study highlighted the synthesis of new derivatives related to polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives. These compounds have been used to create complexes with palladium(II) chloride, showcasing their potential in forming supramolecular structures and their application in coordination chemistry (Tyler Palombo et al., 2019). This suggests that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylthiazol-2-yl)propanamide could also find applications in creating new materials or in catalysis due to its structural similarity to PPA derivatives.
Synthesis of Bioactive Compounds
Another area of application is in the synthesis of novel bioactive compounds. For instance, the synthesis of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates has been reported, which were evaluated for anti-inflammatory activity. This demonstrates the compound's potential in medicinal chemistry and drug design (S. Yuvaraj et al., 2014). Similar compounds could be explored for their biological activities, contributing to the development of new therapeutic agents.
Supramolecular Chemistry
Research on supramolecular first-row transition metal complexes of similar pyrazolylpropanamide-type ligands has shown different coordination modes, indicating the versatility of these compounds in forming varied and complex structures. This could imply the use of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methylthiazol-2-yl)propanamide in the study and development of novel supramolecular assemblies (Phil Liebing et al., 2019).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-7-6-13-12(18-7)14-11(17)5-4-10-8(2)15-16-9(10)3/h6H,4-5H2,1-3H3,(H,15,16)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLBVIRXCAXPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=C(NN=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)
![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)
![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)
